

A Comparative Crystallographic Analysis of Isonicotinic and Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(M-tolyl)isonicotinic acid*

Cat. No.: *B187396*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of derivatives of isonicotinic and nicotinic acid. While the specific crystal structure of **2-(m-tolyl)isonicotinic acid** is not publicly available, this document presents a detailed comparison of closely related and relevant compounds for which crystallographic data has been published. This information is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents and materials.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for several derivatives of nicotinic and isonicotinic acid, offering a basis for structural comparison. These compounds exhibit a range of applications, from anti-inflammatory to antimicrobial agents.

Table 1: Crystallographic Data for 2-(Arylamino)nicotinic Acid Derivatives

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
2-(Phenylaminoo)nicotinic acid (Form R)	C ₁₂ H ₁₀ N ₂ O ₂	Monoclinic	P2 ₁ /C	11.831 (2)	8.136 (2)	21.139 (4)	98.98 (3)	8	[1]
2-(Phenylaminoo)nicotinic acid (Form β)	C ₁₂ H ₁₀ N ₂ O ₂	Monoclinic	P2 ₁ /C	10.989 (2)	12.378 (3)	15.195 (3)	107.13 (3)	8	[1]
2-(Phenylaminoo)nicotinic acid (Form γ)	C ₁₂ H ₁₀ N ₂ O ₂	Monoclinic	P2 ₁ /C	10.551 (2)	12.438 (2)	15.828 (3)	108.99 (3)	8	[1]
2-(Phenylaminoo)nicotinic acid	C ₁₂ H ₁₀ N ₂ O ₂	Monoclinic	P2 ₁ /n	10.551 (2)	12.438 (2)	15.828 (3)	108.99 (3)	8	[1]

(Form
δ)

2-(p-
Tolyla
mino)n
icotinic
acid

$C_{13}H_{12}$
 N_2O_2

Monoc
linic

$P2_1/C$

-

-

-

-

[2]

(Form
I)

2-(p-
Tolyla
mino)n
icotinic
acid

$C_{13}H_{12}$
 N_2O_2

Monoc
linic

$P2_1/C$

-

-

-

-

[2]

(Form
II)

2-(p-
Tolyla
mino)n
icotinic
acid

$C_{13}H_{12}$
 N_2O_2

-

-

-

-

-

[2]

(Form
III,
Zwitter
ion)

Note: Detailed unit cell parameters for 2-(p-Tolylamino)nicotinic acid forms were not fully available in the cited abstract.

Table 2: Crystallographic Data for Isonicotinic Acid Hydrazide Derivatives

Comp	ound	Form	ula	Cryst	al	Spac	e	a (Å)	b (Å)	c (Å)	β (°)	z	Ref.
				Syste	m	Grou	p						
Isonic													
otinic													
acid													[3]
hydraz													
ide													
INH4													
Deriva		-											[4]
tive													
INH8													
Deriva		-											[4]
tive													
INH9													
Deriva		-											[4]
tive													

Note: Specific crystallographic data for Isonicotinic acid hydrazide and its derivatives (INH4, INH8, INH9) were mentioned but not fully detailed in the provided search results. The references indicate that these compounds crystallize in the monoclinic system.

Experimental Protocols

The synthesis and crystallographic analysis of these compounds follow established chemical and analytical procedures. Below are generalized protocols based on the methodologies described in the cited literature.

Synthesis of 2-(Arylamino)nicotinic Acids

A common method for the synthesis of 2-(arylamino)nicotinic acids is the Ullmann condensation.[\[5\]](#)

General Procedure:

- A mixture of 2-chloronicotinic acid, an appropriate aromatic amine, potassium carbonate (as a base), and a copper catalyst is prepared in a suitable solvent (e.g., water under hydrothermal conditions).
- The reaction mixture is heated at a specific temperature (e.g., 150–180 °C) for a set duration.
- After cooling, the mixture is acidified to precipitate the product.
- The crude product is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol or acetone to yield single crystals suitable for X-ray diffraction.[\[1\]](#)

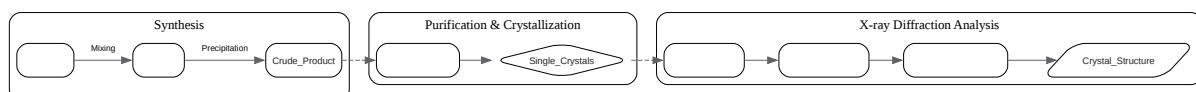
Synthesis of Isonicotinic Acid Hydrazide Derivatives (Hydrazone)

Hydrazone derivatives of isonicotinic acid are typically synthesized through a condensation reaction.[\[6\]](#)

General Procedure:

- Isonicotinic acid hydrazide (isoniazid) is dissolved in a suitable solvent, such as ethanol.
- An equimolar amount of the desired aromatic aldehyde is added to the solution.
- The mixture is refluxed for several hours.
- Upon cooling, the hydrazone product precipitates out of the solution.
- The solid product is collected by filtration, washed with a cold solvent, and can be recrystallized to obtain pure crystals.

Single-Crystal X-ray Diffraction Analysis


The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[\[7\]](#)[\[8\]](#)

General Workflow:

- A suitable single crystal of the compound is selected and mounted on the goniometer head of the diffractometer.
- The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.
- Monochromatic X-ray radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) is directed at the crystal.
- The diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.
- The collected data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.^[7]

Visualization of Structures and Workflows

The following diagrams illustrate the molecular structures and the general workflow for crystallographic analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and X-ray crystal structure analysis of organic compounds.

Nicotinic Acid Derivatives

2-(Phenylamino)nicotinic acid

2-(p-Tolylamino)nicotinic acid

Isonicotinic Acid Derivatives

Isonicotinic acid hydrazide

Isonicotinic acid hydrazone

[Click to download full resolution via product page](#)

Caption: Representative molecular structures of nicotinic and isonicotinic acid derivatives.

Alternative Compounds and Future Directions

Derivatives of isonicotinic and nicotinic acid are widely explored for their antimicrobial properties.^{[9][10]} For instance, isoniazid is a primary drug for tuberculosis treatment.^[11] The development of new derivatives often aims to overcome drug resistance and improve efficacy.

As a point of comparison, other classes of heterocyclic compounds are also investigated for similar biological activities. For example, quinoline and quinoxaline derivatives have shown potent antimicrobial and anticancer activities. A comparative crystallographic study of these different classes of compounds can provide valuable insights into the structural features essential for their biological function.

Future research could focus on the synthesis and crystallographic analysis of **2-(m-tolyl)isonicotinic acid** and its derivatives to directly compare their structural features with the compounds presented in this guide. Such studies would contribute to a more complete understanding of the structure-property relationships within this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. xray.uky.edu [xray.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New hydrazide-hydrazone of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. sites.unimi.it [sites.unimi.it]
- 9. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. wjbphs.com [wjbphs.com]
- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of Isonicotinic and Nicotinic Acid Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187396#x-ray-crystal-structure-of-2-m-tolyl-isonicotinic-acid-derivatives\]](https://www.benchchem.com/product/b187396#x-ray-crystal-structure-of-2-m-tolyl-isonicotinic-acid-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com